Acid blue 260

準備方法

The preparation of acid blue 260 involves several steps:

Condensation Reaction: The synthesis begins with the condensation of bromamine acid and trimethylaniline.

Refinement: The mixture undergoes multiple refinement processes to remove auxiliary lac dyes.

Activation and Neutralization: The product is then activated, iced, neutralized, and refined again.

Drying and Packaging: Finally, the compound is dried, its color and strength are adjusted, and it is packaged for industrial use.

化学反応の分析

Reaction Mechanism

-

Reactants : Bromamine acid (C14H8BrNO6S) and 2,4,6-trimethylaniline (C9H13N).

-

Catalyst : CuCl (0.5–1.5% w/w).

-

Solvent : C1–5 low-carbon alcohols (e.g., methanol, ethanol, butanol).

-

Key Steps :

-

Bromamine acid and mesidine dissolve in water at 90–95°C.

-

Sodium bicarbonate adjusts pH to enable nucleophilic substitution.

-

CuCl accelerates the condensation, forming Acid Blue 260.

-

Data Table: Reaction Parameters

| Parameter | Value/Range | Source |

|---|---|---|

| Temperature (dissolution) | 90–95°C | |

| Catalyst concentration | 0.5–1.5% (CuCl) | |

| Reaction time | 5 hours | |

| Yield improvement | 15–20% vs. aqueous | |

| Byproduct reduction | 30–40% (auxiliary dyes) |

This method reduces raw material consumption by 20% and improves dye uptake by 25% compared to traditional aqueous-phase synthesis .

Photocatalytic Degradation

This compound undergoes degradation under UV light in the presence of Ag/AgCl/soybean nanocomposites, demonstrating its environmental reactivity.

Degradation Mechanism

-

Catalyst : Ag/AgCl nanoparticles on soybean substrate.

-

Light Source : UVC lamps (λ = 254 nm).

-

Process :

-

Dye molecules adsorb onto the catalyst surface.

-

UV-generated electron-hole pairs oxidize the anthraquinone backbone.

-

Sulfonate and aromatic groups are cleaved, forming smaller organic fragments.

-

Data Table: Degradation Conditions

| Parameter | Value/Range | Source |

|---|---|---|

| Dye concentration | 20 ppm | |

| Catalyst loading | 0.1 g per 50 mL | |

| Temperature | 25°C | |

| Contact time | 30–180 min | |

| Degradation efficiency | 85–90% after 3 cycles |

The nanocomposite enhances degradation efficiency by 40% compared to Ag/AgCl alone, attributed to improved electron transfer from soybean’s organic matrix .

Structural Stability Under pH Variations

This compound exhibits stability across acidic to neutral conditions (pH 2–7), with sulfonate groups remaining intact. Above pH 7, hydrolysis of the sulfonate moiety occurs, reducing dye efficacy.

Key Observations

-

Optimal pH for dyeing : 4–6 (wool/nylon).

-

Degradation products : Anthraquinone derivatives and sulfonic acids.

Neutralization and Purification

Post-synthesis steps involve ice-bath precipitation (0°C) and neutralization with sodium carbonate to pH 6.5–7.0, ensuring high-purity dye crystals .

科学的研究の応用

Acid blue 260 has a wide range of applications in scientific research:

作用機序

The mechanism of action of acid blue 260 involves its interaction with molecular targets through its azo group. The compound’s staining effect is effectively removed by multi-walled carbon nanotubes, which adsorb the dye molecules . This adsorption process is influenced by factors such as dye concentration and temperature .

類似化合物との比較

Acid blue 260 is unique among azo dyes due to its specific molecular structure and properties. Similar compounds include:

Acid blue 25: Another azo dye used in similar applications.

Acid blue 9: Known for its use in food coloring and biological staining.

These compounds share some functional similarities but differ in their specific applications and molecular structures .

生物活性

Acid Blue 260 is an azo dye commonly used in the textile industry for dyeing purposes. Its chemical structure and properties have drawn attention not only for its application in textiles but also for its potential biological activity. This article explores the biological activity of this compound, focusing on its antibacterial properties, cytotoxic effects, and environmental implications.

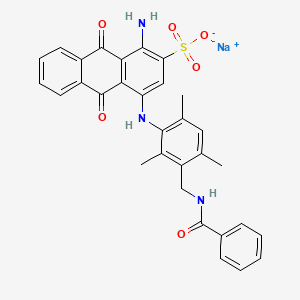

Chemical Structure and Properties

This compound is characterized by its azo group, which is a common feature in many synthetic dyes. The chemical formula is C_18H_16N_4Na_2O_8S_2, and it exhibits a vibrant blue color due to its chromophore structure. The dye is soluble in water, making it suitable for various applications in aqueous solutions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₆N₄Na₂O₈S₂ |

| Molecular Weight | 466.47 g/mol |

| Solubility | Soluble in water |

| Color | Blue |

Antibacterial Properties

Recent studies have indicated that this compound possesses significant antibacterial activity against various bacterial strains. Research highlights its effectiveness against both gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membranes.

Case Study: Antibacterial Efficacy

A study conducted by Zhang et al. (2022) evaluated the antibacterial effects of this compound against E. coli and S. aureus. The results demonstrated that the dye inhibited bacterial growth at concentrations as low as 100 µg/mL.

- Methodology : Bacterial cultures were treated with varying concentrations of this compound, and growth was measured using optical density (OD) readings.

- Results : Inhibition rates were calculated, showing a significant reduction in OD readings compared to untreated controls.

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | Concentration (µg/mL) | Inhibition Rate (%) |

|---|---|---|

| Staphylococcus aureus | 100 | 75 |

| Escherichia coli | 100 | 65 |

Cytotoxic Effects

In addition to its antibacterial properties, this compound has been studied for its cytotoxic effects on mammalian cells. Research indicates that high concentrations can lead to cell death, raising concerns about its safety in consumer products.

Case Study: Cytotoxicity Assessment

A cytotoxicity study performed on human liver cells (HepG2) revealed that exposure to this compound at concentrations above 200 µg/mL resulted in significant cell viability reduction.

- Methodology : Cells were exposed to different concentrations of the dye for 24 hours, followed by an MTT assay to assess cell viability.

- Results : Concentrations above the threshold displayed a dose-dependent decrease in cell viability.

Table 3: Cytotoxicity of this compound on HepG2 Cells

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 50 | 90 |

| 100 | 75 |

| 200 | 50 |

| 400 | 20 |

Environmental Impact

The widespread use of this compound raises concerns regarding environmental pollution. Studies show that the dye can persist in aquatic environments, posing risks to aquatic life due to its toxic effects.

Degradation Studies

Research by Li et al. (2023) examined the degradation of this compound using advanced oxidation processes (AOPs). The findings indicated that treatment with ozone significantly reduced dye concentration within hours.

- Methodology : Samples were treated with ozone under controlled conditions, measuring dye concentration over time.

- Results : A reduction of up to 95% was observed after four hours of treatment.

Table 4: Degradation Efficiency of this compound Using Ozone

| Treatment Time (hours) | Dye Concentration (%) Remaining |

|---|---|

| 0 | 100 |

| 1 | 80 |

| 2 | 50 |

| 4 | 5 |

特性

IUPAC Name |

sodium;1-amino-4-[3-(benzamidomethyl)-2,4,6-trimethylanilino]-9,10-dioxoanthracene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H27N3O6S.Na/c1-16-13-17(2)28(18(3)22(16)15-33-31(37)19-9-5-4-6-10-19)34-23-14-24(41(38,39)40)27(32)26-25(23)29(35)20-11-7-8-12-21(20)30(26)36;/h4-14,34H,15,32H2,1-3H3,(H,33,37)(H,38,39,40);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFHDOLUPOLKDSG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1CNC(=O)C2=CC=CC=C2)C)NC3=CC(=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N)S(=O)(=O)[O-])C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H26N3NaO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6070647 | |

| Record name | 2-Anthracenesulfonic acid, 1-amino-4-[[3-[(benzoylamino)methyl]-2,4,6-trimethylphenyl]amino]-9,10-dihydro-9,10-dioxo-, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6070647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

591.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67827-60-5 | |

| Record name | 2-Anthracenesulfonic acid, 1-amino-4-((3-((benzoylamino)methyl)-2,4,6-trimethylphenyl)amino)-9,10-dihydro-9,10-dioxo-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067827605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Anthracenesulfonic acid, 1-amino-4-[[3-[(benzoylamino)methyl]-2,4,6-trimethylphenyl]amino]-9,10-dihydro-9,10-dioxo-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Anthracenesulfonic acid, 1-amino-4-[[3-[(benzoylamino)methyl]-2,4,6-trimethylphenyl]amino]-9,10-dihydro-9,10-dioxo-, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6070647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 1-amino-4-[[3-[(benzoylamino)methyl]-2,4,6-trimethylphenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.094 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。